4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15BrN6O and its molecular weight is 411.263. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that compounds affecting ache can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . This is due to the reduced activity of AchE affecting normal nerve pulses’ transmission .
Biochemical Pathways
The compound may affect the biochemical pathways involving Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) . ROS are produced by cells through their routine metabolic pathways, and their levels can increase dramatically under cellular damage . MDA, a secondary product formed from lipid peroxides, is a common biomarker for cells and tissue oxidative injury .
Result of Action
The result of the compound’s action could potentially be seen in the form of behavioral changes, body movement impairment, and a reduced number of survival organisms, as seen in studies involving similar compounds . These effects are likely due to the compound’s interaction with AchE .
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that belongs to the class of oxadiazole and triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article aims to present a detailed overview of the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.
- Molecular Formula : C18H15BrN6O3
- Molecular Weight : 443.2541 g/mol
- CAS Number : 899999-30-5
- SMILES : COc1ccc(cc1n1nnc(c1N)c1onc(n1)c1ccc(cc1)Br)OC
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties. The following sections summarize key findings related to its activity against different cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole and triazole exhibit potent cytotoxic effects against various cancer cell lines. The compound of interest has shown promising results in terms of:
Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | |
HepG2 (Liver Cancer) | 16.78 | |
A549 (Lung Cancer) | 0.12 - 2.78 | |
U-937 (Leukemia) | Sub-micromolar |
The compound exhibited an IC50 value comparable to that of established chemotherapeutics like doxorubicin and Tamoxifen, indicating its potential as a therapeutic agent.
The mechanisms underlying the anticancer activity of this compound are primarily attributed to the induction of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased expression levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells . This suggests that the compound triggers apoptotic pathways, contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
The biological potency of oxadiazole and triazole derivatives is influenced by their structural modifications. In particular, the presence of halogen atoms and electron-withdrawing groups on the phenyl ring has been shown to enhance antiproliferative activities . The introduction of various substituents can modulate the pharmacological profile and improve selectivity towards cancer cells.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on MCF-7 Cells : A study observed that compounds with similar structures induced significant apoptosis in MCF-7 cells through mitochondrial pathways .
- HepG2 Cell Line Evaluation : Another study reported that analogs demonstrated substantial cytotoxicity against HepG2 cells with low toxicity profiles .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORVLFSSBASCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.